Uracil-d2

Beschreibung

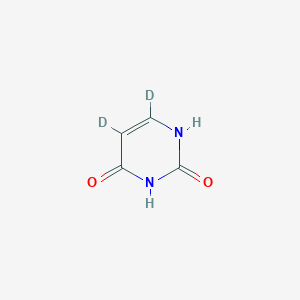

Structure

3D Structure

Eigenschaften

IUPAC Name |

5,6-dideuterio-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i1D,2D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAKRJDGNUQOIC-QDNHWIQGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(NC(=O)NC1=O)[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Isotopic Purity of Uracil-d2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthesis of deuterated uracil (B121893) (Uracil-d2) and the critical analytical methods used to determine its isotopic purity. This compound serves as an invaluable internal standard in quantitative bioanalysis using mass spectrometry and as a tracer in metabolic research. High isotopic enrichment is paramount for these applications to ensure analytical accuracy and sensitivity.

Synthesis of this compound

The most common and efficient method for preparing this compound, specifically Uracil-5,6-d2, is through a catalyzed hydrogen-deuterium (H/D) exchange reaction. This process involves the substitution of hydrogen atoms at the 5 and 6 positions of the pyrimidine (B1678525) ring with deuterium (B1214612) atoms from a deuterium-rich source, typically deuterium oxide (D₂O).

The mechanism for this exchange can be facilitated by either an acid or a base catalyst.[1][2] The C-5 proton of uracil is susceptible to base-catalyzed exchange, which proceeds through an addition-elimination mechanism across the 5,6-double bond.[1] Acid catalysis can also promote H/D exchange at the pyrimidine ring.[2] Another reported method involves a heterogeneous palladium-on-carbon (Pd/C) catalyst in a D₂O and H₂ system, which provides a deuterium gas-free labeling method.[3] The choice of catalyst and reaction conditions (temperature, time) is crucial for maximizing the deuterium incorporation and overall yield.

Determination of Isotopic Purity

Ensuring the isotopic purity of this compound is a critical quality control step. The primary analytical techniques for this purpose are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[4] These methods not only quantify the level of deuterium incorporation but also confirm the specific positions of the labels.

2.1. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS is a powerful technique for determining isotopic purity due to its high sensitivity and ability to separate and resolve different isotopologues (e.g., d0, d1, d2).[5][6] The analysis involves calculating the relative abundance of the ion signals corresponding to the unlabeled uracil (d0), partially labeled uracil (d1), and the desired doubly-labeled this compound.[5] High-resolution instrumentation is necessary to accurately distinguish these isotopologues and to separate them from potential isobaric interferences.[7] The calculation of isotopic purity must account for and correct the contribution of naturally occurring heavy isotopes (primarily ¹³C) from the preceding isotopologue peaks.[7][8]

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural confirmation and complementary data on isotopic enrichment.[4]

-

¹H NMR (Proton NMR): This technique is used to confirm the successful deuteration by observing the absence or significant reduction of the proton signals at the 5- and 6-positions of the uracil ring.[5] The relative integration of any residual proton signals against other protons in the molecule (if applicable) can provide an estimate of isotopic purity.[5]

-

²H NMR (Deuterium NMR): This method directly observes the deuterium nuclei.[5] Acquiring a ²H NMR spectrum will show signals at the chemical shifts corresponding to the 5 and 6 positions, confirming the presence and location of the deuterium labels.[5][9] This is particularly useful for highly enriched compounds where residual proton signals in ¹H NMR are too weak to be reliable.[5]

Data Presentation

Quantitative data is essential for assessing the quality of a synthesized batch of this compound.

Table 1: Typical Isotopic Purity Specifications for this compound This table illustrates common purity levels for commercially available standards, which serve as a benchmark for synthetic efforts.

| Parameter | Specification | Implication |

| Isotopic Enrichment (d2%) | > 98% | Minimizes interference from the unlabeled (d0) species in quantitative assays.[5] |

| Partially Labeled (d1%) | < 1.5% | Reduces background noise and improves analytical precision.[5] |

| Chemical Purity | > 98% | Ensures that the analytical response is not affected by chemical impurities. |

Table 2: Illustrative LC-HRMS Parameters for Isotopic Purity Analysis This table provides a general set of starting parameters for developing an LC-HRMS method.

| Parameter | Setting |

| Chromatography | |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)[5] |

| Mobile Phase A | Water with 0.1% Formic Acid[5] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[5] |

| Flow Rate | 0.3 mL/min[5] |

| Injection Volume | 2 µL[5] |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative[5] |

| Scan Mode | Full Scan with High Resolution (>60,000)[5] |

| Mass Range | m/z 100-200 |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and analysis of this compound.

Protocol 1: Synthesis of this compound via Catalyzed H/D Exchange

This protocol describes a representative acid-catalyzed method.

-

Preparation: In a sealed, pressure-rated glass vessel, dissolve 1.0 g of uracil in 20 mL of deuterium oxide (D₂O, 99.9 atom % D).

-

Catalysis: Carefully add a catalytic amount of a strong deuterated acid, such as deuterium chloride (DCl) in D₂O (e.g., 35 wt. %), to achieve an acidic environment.

-

Reaction: Seal the vessel and heat the mixture with stirring at an elevated temperature (e.g., 120-150 °C) for 24-48 hours. The reaction progress can be monitored by taking small aliquots, removing the solvent, and analyzing by ¹H NMR to observe the disappearance of the H-5 and H-6 signals.

-

Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a suitable base (e.g., NaOD in D₂O).

-

Purification: Remove the solvent under reduced pressure (lyophilization). The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., D₂O/ethanol-d6) to yield pure Uracil-5,6-d2.

Protocol 2: Isotopic Purity Assessment by LC-HRMS

This protocol outlines a general method for determining the isotopic purity of a synthesized this compound sample.[5]

-

Standard Preparation: Dissolve the synthesized this compound in a suitable solvent (e.g., methanol (B129727) or water) to a concentration of approximately 1 µg/mL.[5]

-

Chromatography: Inject the sample onto an LC system equipped with a C18 column and elute using a gradient of water and acetonitrile, both containing 0.1% formic acid.[5]

-

Mass Spectrometry: Analyze the column eluent using a high-resolution mass spectrometer operating in full scan mode.[5]

-

Data Analysis:

-

Extract the ion chromatograms for the unlabeled Uracil (d0), singly-labeled (d1), and doubly-labeled (d2) species based on their exact mass-to-charge ratios (m/z).[8]

-

Integrate the peak areas for each isotopologue.[8]

-

Correct the observed peak areas for the natural isotopic abundance of ¹³C and ¹⁵N.

-

Calculate the isotopic purity (enrichment) by determining the relative abundance of the d2 ion compared to the sum of all related ions (d0 + d1 + d2).[5]

-

Protocol 3: Purity and Structural Confirmation by NMR

This protocol is for confirming the structure and assessing purity via NMR.[5]

-

Sample Preparation: Dissolve a sufficient amount (typically 1-5 mg) of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d6).[5]

-

¹H NMR Analysis: Acquire a standard ¹H NMR spectrum. Confirm the significant reduction or complete absence of signals corresponding to the H-5 and H-6 protons of the uracil ring.[5]

-

²H NMR Analysis: Acquire a ²H NMR spectrum. This will directly observe the deuterium nuclei.[5] Confirm the presence of a signal corresponding to the chemical shift of the 5,6-positions of the uracil ring, which validates the location of the deuterium labels.[5][9]

Mandatory Visualizations

The following diagrams illustrate the key processes described in this guide.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XIX. Acid-catalysed hydrogen exchange of some pyrimidine derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. almacgroup.com [almacgroup.com]

- 9. New analytical horizons for NMR spectroscopy | Université Paris-Saclay [universite-paris-saclay.fr]

An In-depth Technical Guide to the Chemical Properties and Stability of Uracil-d2 in Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of Uracil-d2, a deuterated isotopologue of the naturally occurring pyrimidine (B1678525) base, uracil (B121893). This document is intended to be a valuable resource for researchers and professionals in the fields of drug development, metabolomics, and other scientific disciplines where stable isotope-labeled compounds are utilized.

Core Chemical Properties of this compound

This compound, with the chemical formula C₄H₂D₂N₂O₂, is a synthetic derivative of uracil where two hydrogen atoms have been replaced by deuterium (B1214612). This isotopic substitution imparts a higher molecular weight compared to its natural counterpart and is a key feature for its use in various analytical applications.[1][2] It is commonly used as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

The fundamental chemical properties of this compound are summarized in the table below. Data for uracil is provided for comparison.

| Property | This compound | Uracil |

| Molecular Formula | C₄H₂D₂N₂O₂ | C₄H₄N₂O₂ |

| Molecular Weight | ~114.10 g/mol | ~112.09 g/mol |

| Appearance | White to off-white solid | White crystalline powder |

| Solubility | Soluble in hot water; soluble in ammonia (B1221849) water and other alkalies (pH 9.5). Insoluble in alcohol or ether. | Soluble in hot water; soluble in ammonia water and other alkalies (pH 9.5). Insoluble in alcohol or ether. |

| Storage | Store at room temperature, protected from light and moisture.[1] | Store at room temperature. |

Spectroscopic Data

While specific experimental spectra for this compound are not widely published, data for unlabeled uracil provides a reference point for its structural characterization. The primary difference in the spectra of this compound would be the absence or significant reduction of signals corresponding to the deuterated positions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A predicted ¹H NMR spectrum of uracil in D₂O shows characteristic peaks for the protons at the 5 and 6 positions.[3][4] In the ¹H NMR spectrum of this compound, the signals for the deuterated positions would be absent.

-

Infrared (IR) Spectroscopy: The IR spectrum of uracil shows characteristic peaks for N-H, C=O, and C=C stretching vibrations.[5][6][7] The IR spectrum of this compound would exhibit shifts in the vibrational frequencies of the bonds involving deuterium.

-

Mass Spectrometry (MS): The mass spectrum of uracil shows a molecular ion peak (M+) at m/z 112.[8] For this compound, the molecular ion peak would be observed at m/z 114. The fragmentation pattern of this compound in tandem MS is expected to be similar to that of uracil, with shifts in the m/z values of fragments containing deuterium.[9][10][11]

Stability of this compound in Solution

The stability of this compound in solution is a critical factor for its use as an internal standard and in other applications. While specific quantitative stability data for this compound is limited, its stability can be inferred from the known stability of uracil and the general principles of deuterated compounds.

The Kinetic Isotope Effect and Enhanced Stability

The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-D bond typically proceed at a slower rate than those involving a C-H bond. This effect can enhance the metabolic and chemical stability of deuterated compounds compared to their non-deuterated analogs.[12]

Degradation Pathways

Uracil can undergo degradation through various pathways, including enzymatic and chemical routes. The degradation pathways for this compound are expected to be identical to those of uracil, although the rate of degradation may be slower due to the kinetic isotope effect. Forced degradation studies on uracil have been performed under various stress conditions, including acidic, basic, oxidative, and photolytic conditions, to understand its degradation profile.[13][14][15][16][17]

The primary enzymatic degradation pathway of uracil in many organisms involves its reduction to dihydrouracil, followed by ring opening to N-carbamoyl-β-alanine, and subsequent hydrolysis to β-alanine, ammonia, and carbon dioxide.

References

- 1. Uracil (5,6-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-8502-0.1 [isotope.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. hmdb.ca [hmdb.ca]

- 4. bmse000187 Uracil at BMRB [bmrb.io]

- 5. researchgate.net [researchgate.net]

- 6. Uracil [webbook.nist.gov]

- 7. Low temperature Fourier transform infrared spectra and hydrogen bonding in polycrystalline uracil and thymine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tautomerism of uracil and related compounds: A mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Revisiting the reactivity of uracil during collision induced dissociation: tautomerism and charge-directed processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What Are Stable-Isotope Labeled Nucleic Acids? | Silantes [silantes.com]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. biopharminternational.com [biopharminternational.com]

- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 16. gsconlinepress.com [gsconlinepress.com]

- 17. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

Uracil-d2: A Technical Guide for Researchers in Molecular Biology and Drug Development

An In-depth Technical Guide on the Core Applications of Deuterium-Labeled Uracil (B121893)

This technical guide provides a comprehensive overview of Uracil-d2, a stable isotope-labeled analog of the nucleobase uracil. It is intended for researchers, scientists, and drug development professionals who utilize advanced analytical techniques in molecular and cellular biology. This document details the properties of this compound, its significant roles in metabolic labeling and as an internal standard, and provides detailed experimental protocols and quantitative data to facilitate its application in the laboratory.

Introduction to this compound

This compound is a form of uracil where two hydrogen atoms on the pyrimidine (B1678525) ring (at positions 5 and 6) have been replaced with their stable isotope, deuterium.[1][2] This isotopic substitution results in a molecule that is chemically similar to uracil but has a higher molecular weight.[1][3] This mass difference is the key feature that allows this compound to be distinguished from its unlabeled counterpart by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4]

Uracil is a fundamental component of ribonucleic acid (RNA) and a key intermediate in the pyrimidine salvage pathway.[5][6][7] By introducing this compound into biological systems, researchers can trace the metabolic fate of uracil and its incorporation into newly synthesized RNA. Furthermore, its distinct mass makes it an ideal internal standard for the accurate quantification of uracil and related metabolites in complex biological samples.[4]

Core Applications in Molecular Biology and Drug Development

The primary applications of this compound stem from its utility as a tracer and an internal standard. These applications are critical in various research and development areas, including:

-

Nucleic Acid Metabolism: Studying the synthesis and turnover rates of RNA in different cell types and under various conditions.[8]

-

Drug Development:

-

Investigating the pharmacokinetics and metabolic profiles of drugs, particularly nucleotide analogs used in antiviral and anticancer therapies.[4][9][10]

-

Assessing the activity of enzymes involved in nucleotide metabolism, such as dihydropyrimidine (B8664642) dehydrogenase (DPD), which is crucial for the safe administration of fluoropyrimidine-based chemotherapy like 5-fluorouracil (B62378) (5-FU).[11][12]

-

-

Quantitative Metabolomics: Serving as a robust internal standard for the precise quantification of uracil in biological matrices such as plasma, urine, and cell extracts by liquid chromatography-mass spectrometry (LC-MS/MS).[12][13]

Quantitative Data

The following tables summarize key quantitative parameters relevant to the use of this compound. These values are representative and may vary depending on the specific experimental conditions and instrumentation.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₂D₂N₂O₂ | [3] |

| Molecular Weight | 114.10 g/mol | [1][3] |

| Isotopic Purity | Typically ≥98% | [2] |

Table 2: LC-MS/MS Quantification Parameters for Uracil (using a deuterated internal standard)

| Parameter | Typical Value | Reference(s) |

| Linearity Range | 0.5 - 200 ng/mL in plasma/serum | [10][13] |

| Limit of Quantification (LLOQ) | 0.5 ng/mL in plasma/serum | [12][13] |

| Inter-assay Precision (%CV) | ≤12.4% | [10] |

| Inter-assay Bias (%) | within ±2.8% | [10] |

Table 3: Kinetic Isotope Effect (KIE) Data

| Parameter | Value | Context | Reference(s) |

| Secondary α-deuterium KIE | 1.201 ± 0.021 | For uracil DNA glycosylase-catalyzed cleavage of a C-N bond, indicating significant sp² character at the anomeric carbon in the transition state. | [14] |

| Secondary β-deuterium KIEs | 1.102 ± 0.011 and 1.106 ± 0.010 | For uracil DNA glycosylase-catalyzed cleavage, suggesting a dissociative transition state. | [14] |

Experimental Protocols

The following are detailed protocols for the two primary applications of this compound. These should be considered as starting points and may require optimization for specific cell lines or experimental setups.

Protocol 1: Metabolic Labeling of RNA in Cell Culture

This protocol describes the incorporation of this compound into newly synthesized RNA in mammalian cells to study RNA turnover.

Materials:

-

This compound

-

Uracil-free cell culture medium

-

Mammalian cell line of interest

-

Standard cell culture reagents and equipment

-

Reagents for RNA extraction (e.g., TRIzol)

-

LC-MS/MS system

Procedure:

-

Cell Seeding: Seed cells in culture plates at a density that ensures they are in the exponential growth phase during the labeling period (typically 50-70% confluency).

-

Preparation of Labeling Medium: Prepare the labeling medium by supplementing uracil-free medium with this compound. A starting concentration of 10-100 µM is recommended but should be optimized for the specific cell line. Ensure complete dissolution of the this compound.

-

Labeling:

-

Aspirate the standard culture medium from the cells.

-

Wash the cells once with pre-warmed sterile PBS.

-

Add the pre-warmed this compound labeling medium to the cells.

-

-

Incubation: Incubate the cells for the desired time points (e.g., 0, 2, 4, 8, 12, 24 hours) under standard culture conditions (37°C, 5% CO₂).

-

Cell Harvesting and RNA Extraction:

-

After the labeling period, wash the cells twice with ice-cold PBS.

-

Harvest the cells and extract total RNA using a standard protocol (e.g., TRIzol reagent or a commercial kit).

-

-

LC-MS/MS Analysis:

-

Hydrolyze the extracted RNA to individual nucleosides.

-

Analyze the nucleoside mixture by LC-MS/MS to determine the ratio of labeled (uridine-d2) to unlabeled uridine. This ratio reflects the proportion of newly synthesized RNA.

-

Protocol 2: Quantification of Uracil in Plasma using this compound as an Internal Standard

This protocol details the use of this compound as an internal standard for the accurate quantification of endogenous uracil in plasma samples by LC-MS/MS.

Materials:

-

This compound (for internal standard)

-

Unlabeled Uracil (for calibration standards)

-

Human plasma samples

-

Acetonitrile (B52724) (cold)

-

Formic acid

-

Ultrapure water

-

LC-MS/MS system

Procedure:

-

Preparation of Stock and Working Solutions:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of unlabeled uracil and this compound in ultrapure water.

-

Calibration Standards: Serially dilute the unlabeled uracil stock solution with a suitable solvent (e.g., 50:50 methanol:water) to prepare a series of working standard solutions for the calibration curve (e.g., 0.5 to 200 ng/mL).

-

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 50 ng/mL).

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

-

Reconstitution:

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

-

Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate the analytes using a suitable C18 column with a gradient of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in methanol).

-

Detect and quantify uracil and this compound using multiple reaction monitoring (MRM) in the mass spectrometer.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte (uracil) to the internal standard (this compound).

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

-

Determine the concentration of uracil in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to the application of this compound.

Caption: The Uracil Salvage Pathway for this compound incorporation into RNA.

Caption: Workflow for quantitative analysis using this compound as an internal standard.

References

- 1. KINETICS OF NUCLEOSIDE INCORPORATION INTO NUCLEAR AND CYTOPLASMIC RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of the kinetics of deuteration of DNA.RNA hybrids by ultraviolet spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of Endogenous Concentrations of Uracil and Dihydrouracil in Dried Saliva Spots by LC-MS/MS: Method Development, Validation, and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Nucleotide salvage - Wikipedia [en.wikipedia.org]

- 8. Measurement of rRNA Synthesis and Degradation Rates by 3H-Uracil Labeling in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scienceopen.com [scienceopen.com]

- 10. researchgate.net [researchgate.net]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. Measurement of endogenous uracil and dihydrouracil in plasma and urine of normal subjects by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sciex.com [sciex.com]

- 14. epa.gov [epa.gov]

A Technical Guide to the Applications of Uracil-d2 in Metabolic Pathway Research

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the application of Deuterium-labeled Uracil (B121893) (Uracil-d2) as a stable isotope tracer for elucidating the dynamics of pyrimidine (B1678525) metabolism. It provides an in-depth overview of its use in quantifying metabolic flux, particularly through the pyrimidine salvage pathway, and its utility in drug discovery and the characterization of cellular phenotypes.

Introduction: Tracing Pyrimidine Metabolism with Stable Isotopes

Uracil is a fundamental pyrimidine base, essential for the synthesis of RNA and as a key intermediate in various metabolic pathways.[1][2][3] The dysregulation of its metabolism is implicated in numerous diseases, including cancer and metabolic disorders.[1][3] Stable Isotope Labeling (SIL) is a powerful technique that utilizes molecules containing heavy isotopes, such as Deuterium (B1214612) (²H), to trace the metabolic fate of compounds in biological systems.[4][5][6]

This compound, a deuterated isotopologue of uracil, serves as an invaluable tracer for researchers.[4][7] By introducing this compound into a biological system, scientists can track its incorporation into downstream metabolites using mass spectrometry. This allows for the precise quantification of the rates (fluxes) of metabolic reactions, providing deep insights into the dynamics of nucleotide synthesis, RNA turnover, and the mechanisms of drugs that target these pathways.[1][8]

The Pyrimidine Salvage Pathway: The Primary Route for Exogenous Uracil

In mammalian cells, pyrimidine nucleotides can be synthesized through two main pathways: de novo synthesis and the salvage pathway.[3][9] The salvage pathway is an energy-efficient process that recycles pre-existing nucleobases and nucleosides from intracellular degradation or extracellular sources to synthesize nucleotides.[3][8][10] Exogenous uracil is primarily metabolized through this salvage pathway.[1][8]

The key steps are as follows:

-

Uptake: Uracil is transported into the cell.

-

Conversion to UMP: The enzyme uracil phosphoribosyltransferase (UPRT) converts uracil to uridine (B1682114) monophosphate (UMP).[1]

-

Phosphorylation: UMP is sequentially phosphorylated by kinases to uridine diphosphate (B83284) (UDP) and finally to uridine triphosphate (UTP).[1][8]

-

RNA Synthesis: UTP is a direct precursor for the synthesis of RNA.[1][8]

By using this compound, the deuterium label is incorporated into UMP, UDP, and UTP, and ultimately into the RNA backbone, allowing for the direct measurement of the flux through this critical pathway.

Key Applications of this compound in Research

Quantifying RNA Synthesis and Turnover

A primary application of this compound is to measure the rate of new RNA synthesis. By monitoring the incorporation of the deuterium label from UTP into the total RNA pool over time, researchers can calculate the kinetics of transcription and subsequent RNA degradation.[1][11] This is crucial for understanding how gene expression is regulated under different physiological conditions or in response to stimuli.

Nucleotide Metabolism and Pool Dynamics

This compound tracing allows for the detailed study of nucleotide metabolism.[1] It enables the quantification of flux from uracil to its phosphorylated derivatives (UMP, UDP, UTP), providing a measure of the activity of the pyrimidine salvage pathway.[1] This is particularly relevant in cancer research, as many cancer cells upregulate this pathway to sustain rapid proliferation.[3][8]

Drug Discovery and Development

In drug development, this compound is used to evaluate the mechanism of action of drugs that target pyrimidine metabolism.[1][8] By treating cells with a therapeutic compound and simultaneously tracing with this compound, researchers can observe how the drug perturbs the metabolic flux. This can confirm target engagement and reveal off-target effects, providing critical information for drug optimization.

Metabolic Phenotyping

Different cell types or disease models can be characterized based on their ability to utilize exogenous uracil.[1][8] This "metabolic phenotyping" can reveal dependencies on the salvage pathway, which can be exploited for therapeutic purposes. For example, cells that heavily rely on pyrimidine salvage may be more susceptible to drugs that inhibit this pathway.

Experimental Workflow and Protocols

A typical stable isotope tracing experiment with this compound involves a series of well-defined steps, from cell culture to data analysis. The goal is to introduce the labeled tracer and accurately measure its incorporation into downstream metabolites.

Detailed Experimental Protocol: A General Guideline

This protocol provides a general framework for a this compound labeling experiment in cultured mammalian cells.[1] Optimization for specific cell lines and experimental goals is recommended.

I. Cell Culture and Labeling

-

Cell Seeding: Seed cells in culture plates at a density that ensures they are in the exponential growth phase (e.g., 50-70% confluency) at the time of labeling.

-

Medium Exchange: When cells reach the desired confluency, aspirate the complete growth medium.

-

Wash: Gently wash the cells once with pre-warmed, sterile Phosphate-Buffered Saline (PBS).

-

Labeling Medium Preparation: Prepare the labeling medium by supplementing uracil-free culture medium with this compound. A starting concentration of 10-100 µM is often used, but should be optimized.

-

Labeling: Add the pre-warmed this compound labeling medium to the cells.

-

Incubation: Incubate the cells for a series of time points (e.g., 0, 1, 4, 8, 24 hours). The 0-hour time point serves as the unlabeled control.

II. Metabolite Extraction

-

Quenching: At each time point, rapidly halt metabolic activity by placing the culture plate on ice and aspirating the labeling medium.

-

Washing: Quickly wash the cells twice with ice-cold PBS to remove any remaining extracellular this compound.

-

Extraction: Add 1 mL of ice-cold 80% methanol (B129727) (LC-MS grade) to each well to quench metabolism and extract intracellular metabolites.[1]

-

Cell Lysis: Scrape the cells in the cold methanol and transfer the suspension to a pre-chilled microcentrifuge tube.

-

Protein Precipitation: Vortex the tubes and incubate at -20°C for at least 30 minutes to precipitate proteins.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube.

-

Drying: Dry the metabolite extracts completely using a vacuum concentrator or a stream of nitrogen. Store dried extracts at -80°C until analysis.[1]

III. LC-MS/MS Analysis

-

Instrumentation: A liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer is required. A reversed-phase C18 or HILIC column suitable for polar metabolites is typically used.[5][12]

-

Sample Reconstitution: Reconstitute the dried extracts in a suitable volume (e.g., 50-100 µL) of an appropriate buffer for your LC method (e.g., 50% acetonitrile).

-

LC Separation: Inject the sample onto the LC system to separate the metabolites.

-

MS/MS Detection: Analyze the eluting metabolites using the mass spectrometer, often in Multiple Reaction Monitoring (MRM) mode for targeted analysis.[1] The instrument will be set to detect the specific mass-to-charge ratios (m/z) for both the unlabeled (M+0) and the deuterated (M+2) versions of uracil and its downstream metabolites.

Data Presentation and Analysis

The primary output of a this compound tracing experiment is the Mass Isotopologue Distribution (MID) for each metabolite of interest. The MID describes the fraction of the metabolite pool that contains zero, one, two, or more heavy isotopes.

Quantitative Data Tables

For targeted analysis, specific mass transitions are monitored. The table below provides theoretical m/z values for uracil and its derivatives when using this compound. These must be optimized on the specific instrument used.

Table 1: Example MRM Transitions for this compound Metabolites (Negative Ion Mode)

| Metabolite | Labeling | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|---|

| Uracil | Unlabeled (M+0) | 111.0 | 69.0 |

| This compound | Labeled (M+2) | 113.0 | 71.0 |

| UMP | Unlabeled (M+0) | 323.0 | 95.0 |

| UMP-d2 | Labeled (M+2) | 325.0 | 95.0 |

| UTP | Unlabeled (M+0) | 483.0 | 159.0 |

| UTP-d2 | Labeled (M+2) | 485.0 | 159.0 |

Note: These are simplified theoretical values. Actual values may vary based on adducts and instrument calibration. Product ions may differ based on fragmentation patterns.

Analysis of the data over a time course reveals the dynamics of label incorporation. This data can be used to calculate metabolic flux rates.

Table 2: Illustrative Time-Course Data for Labeled UTP Fraction

| Time Point (Hours) | Fraction of UTP Pool Labeled (M+2) |

|---|---|

| 0 | 0.00 |

| 1 | 0.15 |

| 4 | 0.48 |

| 8 | 0.75 |

| 24 | 0.92 |

Note: This table shows a hypothetical example of the percentage of the total UTP pool that has incorporated the d2 label at each time point, demonstrating progress towards isotopic steady state.

Conclusion

This compound is a powerful and versatile tool for the quantitative analysis of metabolic pathways. As a stable, non-radioactive tracer, it enables safe and precise measurements of RNA synthesis, nucleotide pool dynamics, and the effects of pharmacological agents on pyrimidine metabolism.[4] The methodologies described in this guide provide a robust framework for researchers, scientists, and drug development professionals to leverage this compound in their work, ultimately advancing our understanding of cellular metabolism in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Metabolism â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Measurement of rRNA Synthesis and Degradation Rates by 3H-Uracil Labeling in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isotope Labeling-assisted Evaluation of Hydrophilic and Hydrophobic Liquid Chromatograph-Mass Spectrometry for Metabolomics Profiling - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Uracil-d2 as a Tracer for De Novo RNA Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the application of deuterated uracil (B121893), specifically 5,6-dideutero-uracil (Uracil-d2), as a metabolic tracer for quantifying de novo RNA synthesis. This method leverages stable isotope labeling coupled with mass spectrometry to offer a powerful tool for studying RNA dynamics, metabolism, and the effects of therapeutic compounds on these processes.

Introduction to Metabolic Labeling of RNA

The regulation of cellular RNA levels is a dynamic process governed by the balance between RNA synthesis, processing, and degradation.[1] Understanding the kinetics of these events is crucial for elucidating gene expression regulation and identifying dysfunctions in disease states. Metabolic labeling with stable, non-radioactive isotopes provides a robust method to distinguish newly synthesized transcripts from the pre-existing RNA pool.[2][3]

By introducing isotopically labeled precursors into cell culture media or in vivo models, researchers can track their incorporation into nascent RNA over time. Subsequent analysis, typically by mass spectrometry, allows for the precise quantification of RNA turnover rates.[2] Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is an effective and cost-efficient tracer.[4] It can be introduced via deuterated building blocks like this compound or through heavy water (D₂O), which labels the ribose backbone of the nucleotide.[5][6]

This guide focuses on the use of 5,6-dideutero-uracil (this compound), which is incorporated directly into the pyrimidine (B1678525) base of nascent RNA, offering a specific and sensitive means of tracking de novo synthesis.

Principle of this compound Labeling

The core of this technique relies on the cellular pyrimidine salvage pathway. Exogenously supplied this compound is taken up by cells and converted into uridine (B1682114) monophosphate (UMP), which is subsequently phosphorylated to uridine triphosphate (UTP). This deuterated UTP is then used by RNA polymerases as a substrate for transcription, incorporating the deuterium-labeled uracil base directly into the growing RNA chain.

The key advantages of using 5,6-D2-uracil include:

-

High Specificity: The label is incorporated directly into uracil and, through subsequent enzymatic conversion, cytidine (B196190) residues.

-

Clear Mass Shift: Each incorporation event results in a predictable mass shift (+2 Da for uridine and cytidine), which is readily detectable by mass spectrometry.[6]

-

Unique Pseudouridine (B1679824) Detection: The enzymatic conversion of a labeled uridine to pseudouridine involves the exchange of the deuteron (B1233211) at position 5 with a proton from the solvent. This results in a unique mass shift of -1 Da relative to the incorporated labeled uridine, enabling the specific detection and quantification of this critical RNA modification.[6]

The diagram below illustrates the key steps in the pyrimidine salvage pathway that lead to the incorporation of this compound into a newly synthesized RNA strand.

Experimental Protocols

The following sections detail the methodologies for this compound labeling experiments, from cell culture to data analysis.

This protocol is adapted from methodologies used for quantitative analysis of rRNA modifications.[6]

1. Cell Culture and Metabolic Labeling:

-

Prepare M9 minimal medium. For pyrimidine auxotrophs (e.g., ΔpyrC strains), supplement the medium to determine the optimal concentration of this compound.

-

For wild-type strains, supplement the M9 medium with 25 mg/L of 5,6-D2-uracil. At this concentration, the uptake of the labeled uracil has been shown to inhibit de novo pyrimidine biosynthesis, ensuring high levels of incorporation.[6]

-

Culture cells until they reach the desired growth phase (e.g., mid-log phase, 0.5–0.8 A₆₀₀).

-

Harvest cells by centrifugation for subsequent RNA extraction.

2. Total RNA Extraction:

-

Isolate total RNA from the cell pellet using a standard protocol such as TRIzol reagent or a commercial column-based kit.

-

Ensure all procedures are performed under RNase-free conditions to maintain RNA integrity.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or capillary electrophoresis (e.g., Bioanalyzer).

3. Enzymatic Digestion to Nucleosides:

-

To 1-5 µg of total RNA, add a nuclease P1-based digestion buffer.

-

Incubate at 37°C for 2-4 hours to digest the RNA into 5'-mononucleotides.

-

Add a bacterial alkaline phosphatase and continue incubation at 37°C for an additional 1-2 hours to dephosphorylate the nucleotides into nucleosides.[7]

-

Optional: Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled uracil) to correct for variability in sample preparation and instrument response.[7]

4. Sample Cleanup:

-

Remove enzymes and proteins using a 10 kDa molecular weight cutoff ultrafiltration device.[7]

-

Alternatively, use solid-phase extraction (SPE) to purify the nucleosides and remove salts or other contaminants that could interfere with mass spectrometry analysis.

5. LC-MS/MS Analysis:

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) to detect and quantify the specific mass transitions for unlabeled and d2-labeled nucleosides.

-

Analyze the resulting data to determine the ratio of labeled to unlabeled species, which reflects the rate of de novo RNA synthesis.

As an alternative or complementary approach, heavy water (D₂O) can be used to label the ribose moiety of RNA. This method is particularly powerful for in vivo studies.[5][8]

1. Label Administration:

-

In Vitro: Culture cells in media enriched with D₂O. The enrichment level can be varied (e.g., 0.5% to 9%) to establish a linear incorporation response.[5][9]

-

In Vivo (Animal Models): Provide drinking water containing D₂O (e.g., 70 atom %). Monitor body-water enrichment via blood or saliva sampling.[5][8]

-

In Vivo (Humans): Administer an initial bolus of D₂O (e.g., 150 mL) followed by regular maintenance doses (e.g., 50 mL/week) to maintain a stable body-water enrichment.[8]

2. Sample Collection and RNA Extraction:

-

Collect cells or tissues at specified time points (e.g., 0, 3, and 6 weeks for human studies).[8]

-

Isolate total RNA as described in section 3.1.2.

3. Sample Preparation and GC-MS/MS Analysis:

-

Hydrolyze the RNA to release the constituent ribonucleosides.

-

Purify the ribose from purine (B94841) nucleotides.

-

Derivatize the ribose (e.g., to a ribose benzylhydroxylamine tetra-acetate derivative) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[5][9]

-

Analyze the samples to determine the mole percent excess (MPE) of deuterium in the ribose.

4. Calculation of Fractional Synthesis Rate (FSR):

-

The FSR of RNA can be calculated using the following formula[5][9]: FSR (%/day) = (r-MPE) / [(p-MPE) × t] × 100 Where:

- r-MPE is the mole percent excess of deuterium in the RNA-bound ribose.

- p-MPE is the precursor pool (body water) enrichment.

- t is the labeling time in days.

Quantitative Data Summary

The following tables summarize quantitative data from studies using deuterated tracers to measure RNA synthesis.

Table 1: this compound Labeling Parameters and Observations

| Parameter | Value / Observation | Organism | Reference |

|---|---|---|---|

| Tracer | 5,6-dideutero-uracil (this compound) | E. coli | [6] |

| Concentration | 25 mg/L in M9 minimal medium | E. coli | [6] |

| Mass Shift (Uridine) | +2 Da | E. coli | [6] |

| Mass Shift (Cytidine) | +2 Da | E. coli | [6] |

| Mass Shift (Pseudouridine) | -1 Da (relative to labeled Uridine) | E. coli |[6] |

Table 2: Quantitative RNA Synthesis Rates using D₂O Labeling

| Model System | Treatment | Labeling Time | Ribose MPE (%) | FSR (%/day) | Reference |

|---|---|---|---|---|---|

| C2C12 Myotubes | Control | - | - | - | [5][8] |

| +IGF-I (50 ng/ml) | - | ↑ by 0.39 ± 0.1 | - | [5][8] | |

| Rat Quadriceps | Untrained | ~3 weeks | 0.25 ± 0.01 | 0.97 ± 0.05 | [5][9] |

| Interval Training | ~3 weeks | 0.36 ± 0.01 | 1.3 ± 0.05 | [5][9] | |

| Human Muscle | Baseline | 3 weeks | 0.06 ± 0.01 | ~0.8 | [8] |

| Resistance Exercise | 3 weeks | - | 1.7 ± 0.3 | [8] | |

| Baseline | 6 weeks | 0.13 ± 0.02 | ~0.8 | [8] |

| | Resistance Exercise | 6 weeks | - | 1.2 ± 0.1 |[8] |

Experimental Workflow and Data Analysis

The general workflow for a this compound labeling experiment is a multi-step process requiring careful execution and specialized analytical equipment.

Data Analysis Considerations:

-

Mass Isotopomer Distribution: The incorporation of deuterium will result in a distribution of isotopologues for each RNA fragment. Accurate quantification requires software capable of deconvoluting these overlapping isotopic patterns.[4]

-

Calibration Curves: For absolute quantification, calibration curves generated from standards with known concentrations of labeled and unlabeled nucleosides are essential.[7]

-

Internal Standards: The use of a chemically distinct internal standard (e.g., ¹³C-labeled uracil) is critical for correcting variations in sample processing and instrument response, ensuring high accuracy.[7]

By following these robust protocols and analytical procedures, researchers can effectively employ this compound and other deuterated tracers to gain valuable quantitative insights into the complex and dynamic world of the transcriptome.

References

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. benchchem.com [benchchem.com]

- 3. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein turnover models for LC-MS data of heavy water metabolic labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel D2O tracer method to quantify RNA turnover as a biomarker of de novo ribosomal biogenesis, in vitro, in animal models, and in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative Analysis of rRNA Modifications Using Stable Isotope Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. A novel D2O tracer method to quantify RNA turnover as a biomarker of de novo ribosomal biogenesis, in vitro, in animal models, and in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

Understanding the Metabolic Fate of Uracil-d2 in Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of deuterated uracil (B121893) (Uracil-d2) in cellular systems. This compound is a stable isotope-labeled tracer used to investigate pyrimidine (B1678525) metabolism, a critical network of pathways for the synthesis of DNA and RNA precursors. Dysregulation of these pathways is a hallmark of various diseases, including cancer, making them a key target for therapeutic intervention. This document details the metabolic pathways uracil enters, provides in-depth experimental protocols for tracing this compound, and presents representative quantitative data to guide researchers in metabolic flux analysis.

The Metabolic Pathways of Uracil

Uracil metabolism is primarily governed by two key pathways: the de novo synthesis pathway, which builds pyrimidines from simple precursors, and the salvage pathway, which recycles pre-existing nucleobases and nucleosides.[1] Exogenously supplied this compound is primarily utilized by the salvage pathway.

De Novo Pyrimidine Synthesis: This energy-intensive pathway synthesizes pyrimidine nucleotides from basic molecules like bicarbonate, aspartate, and glutamine.[1] It is a crucial pathway for rapidly dividing cells, such as cancer cells, to meet their high demand for nucleotides.[1]

Pyrimidine Salvage Pathway: The salvage pathway is a more energy-efficient process that recycles pyrimidine bases and nucleosides from the breakdown of DNA and RNA.[2] this compound enters cellular metabolism through this pathway. It is first converted to uridine (B1682114) monophosphate (UMP-d2) by the enzyme uridine phosphorylase.[2] UMP-d2 is then sequentially phosphorylated to uridine diphosphate (B83284) (UDP-d2) and uridine triphosphate (UTP-d2).[3] UTP-d2 serves as a direct precursor for RNA synthesis and can also be converted to cytidine (B196190) triphosphate (CTP-d2). For DNA synthesis, UDP-d2 is first converted to deoxyuridine diphosphate (dUDP-d2), which is then dephosphorylated to deoxyuridine monophosphate (dUMP-d2). Finally, dUMP-d2 is methylated by thymidylate synthase to form deoxythymidine monophosphate (dTMP-d2), a direct precursor for DNA synthesis.

Pyrimidine Catabolism: Uracil that is not utilized for nucleotide synthesis is degraded through a catabolic pathway. The initial and rate-limiting step is the reduction of uracil to dihydrouracil (B119008) by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD).[4] This is followed by conversion to β-ureidopropionic acid and finally to β-alanine, CO2, and ammonia.[3]

The following diagram illustrates the metabolic journey of this compound within a cell.

Caption: Metabolic fate of this compound via the salvage and catabolic pathways.

Experimental Protocols for Tracing this compound

This section provides a detailed methodology for conducting a stable isotope tracing experiment using this compound to quantify its incorporation into nucleotide pools, RNA, and DNA.

Cell Culture and Labeling

A robust cell culture protocol is fundamental for reproducible results.

Materials:

-

Cell line of interest (e.g., MCF-7, HCT116)

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound (deuterated at positions 5 and 6)

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS)

-

6-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvesting (e.g., 2.5 x 10^5 cells/well for a 24-hour experiment). Incubate at 37°C in a 5% CO2 atmosphere.

-

Preparation of Labeling Medium: Prepare the experimental medium by supplementing base medium (e.g., DMEM) with 10% dFBS, 1% Penicillin-Streptomycin, and a final concentration of 10 µM this compound. The use of dFBS is recommended to minimize the concentration of unlabeled nucleosides.

-

Labeling: After allowing the cells to adhere and grow for 24 hours, remove the standard growth medium, wash the cells once with PBS, and add 2 mL of the this compound labeling medium to each well.

-

Time Course: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamic incorporation of the tracer. The 0-hour time point serves as the unlabeled control.

Metabolite Extraction

Rapid quenching of metabolic activity and efficient extraction are crucial for accurate quantification.

Materials:

-

Ice-cold 80% methanol (B129727) (-80°C)

-

Ice-cold PBS

-

Cell scraper

-

Microcentrifuge tubes

Procedure:

-

Quenching and Harvesting: At each time point, place the 6-well plate on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Extraction: Add 1 mL of ice-cold 80% methanol to each well. Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Protein Precipitation: Vortex the tubes and incubate at -20°C for at least 1 hour to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 15,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Transfer the supernatant, which contains the polar metabolites, to a new tube. This fraction will be used for nucleotide analysis.

-

Pellet Storage: The remaining pellet, containing macromolecules like RNA and DNA, should be stored at -80°C for later analysis.

-

Drying: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Store the dried extracts at -80°C until LC-MS/MS analysis.

RNA and DNA Isolation and Hydrolysis

Materials:

-

RNA/DNA/Protein purification kit (e.g., AllPrep DNA/RNA/Protein Mini Kit)

-

Nuclease P1

-

Bacterial Alkaline Phosphatase (BAP)

-

DNase I

-

Proteinase K

Procedure:

-

Isolation: Resuspend the stored cell pellet from step 2.6 in the lysis buffer provided by the purification kit and proceed with the simultaneous isolation of RNA and DNA according to the manufacturer's protocol.

-

RNA Hydrolysis:

-

To 5 µg of isolated RNA, add Nuclease P1 and BAP in a suitable buffer (e.g., 20 mM ammonium acetate, pH 5.3).

-

Incubate at 37°C for 2 hours to digest the RNA into individual ribonucleosides.

-

-

DNA Hydrolysis:

-

To 5 µg of isolated DNA, add DNase I, Nuclease P1, and BAP in a sequential reaction.

-

Incubate at 37°C for a total of 4 hours to digest the DNA into individual deoxyribonucleosides.

-

-

Sample Cleanup: Precipitate the enzymes by adding cold ethanol (B145695) and centrifuging. Dry the supernatant containing the nucleosides for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

-

Reversed-phase C18 column suitable for polar metabolites.

Procedure:

-

Sample Reconstitution: Reconstitute the dried metabolite and nucleoside samples in a suitable volume (e.g., 50 µL) of the initial mobile phase.

-

Chromatography: Separate the metabolites using a gradient elution on a C18 column. A typical mobile phase would consist of an aqueous solution with a weak acid (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the deuterated and non-deuterated forms of uracil and its downstream metabolites. The transitions for each molecule will need to be optimized. For example, for UMP-d2, one would monitor the transition from the precursor ion mass to a specific fragment ion mass.

The following diagram outlines the general experimental workflow for a this compound tracing study.

Caption: Experimental workflow for tracing this compound in cultured cells.

Data Presentation and Interpretation

The primary output of a stable isotope tracing experiment is the fractional enrichment of the labeled isotope in various metabolites over time. This data can be used to infer the activity of metabolic pathways. The following tables present illustrative quantitative data from a hypothetical this compound tracing experiment in a cancer cell line.

Table 1: Fractional Enrichment of this compound in Nucleotide Pools Over Time

| Time (hours) | UMP-d2 (%) | UDP-d2 (%) | UTP-d2 (%) | dTMP-d2 (%) |

| 0 | 0.0 | 0.0 | 0.0 | 0.0 |

| 2 | 35.2 | 28.1 | 25.6 | 5.1 |

| 6 | 68.4 | 60.3 | 58.9 | 15.8 |

| 12 | 85.1 | 80.5 | 78.2 | 28.4 |

| 24 | 92.3 | 89.6 | 87.4 | 45.3 |

Table 2: Incorporation of this compound into RNA and DNA Over Time

| Time (hours) | Labeled Ribonucleosides in RNA (%) | Labeled Deoxythymidine in DNA (%) |

| 0 | 0.0 | 0.0 |

| 2 | 2.1 | 0.3 |

| 6 | 8.5 | 1.2 |

| 12 | 18.3 | 3.5 |

| 24 | 35.7 | 8.9 |

Interpretation of Data:

-

Table 1 demonstrates the rapid labeling of the UMP pool, which then propagates to the UDP and UTP pools. The slower labeling of the dTMP pool reflects the additional enzymatic steps required for its synthesis from uracil. The high level of enrichment in the uridine nucleotide pools indicates a heavy reliance on the salvage pathway in this hypothetical cell line.

-

Table 2 shows the progressive incorporation of the deuterated label into newly synthesized RNA and DNA. The rate of incorporation into RNA is significantly faster than into DNA, which is expected given the relative turnover rates of these macromolecules and the direct use of UTP for transcription. These rates can be used to model the flux through the respective biosynthetic pathways.

By comparing these quantitative data between different cell lines or under different experimental conditions (e.g., with and without a drug), researchers can gain valuable insights into the regulation of pyrimidine metabolism and identify potential therapeutic targets.

This guide provides a foundational framework for researchers to design and execute experiments to understand the metabolic fate of this compound. The detailed protocols and representative data serve as a starting point for investigating the intricate and vital pathways of pyrimidine metabolism.

References

An In-depth Technical Guide to the Mechanism and Application of Uracil-d2 for RNA Incorporation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and data analysis for the incorporation of deuterated uracil (B121893) (uracil-d2) into RNA. Metabolic labeling with stable isotopes like this compound is a powerful technique for studying RNA synthesis, degradation, and dynamics in various biological contexts.

The Core Mechanism: this compound Incorporation via the Nucleotide Salvage Pathway

The incorporation of exogenously supplied this compound into newly synthesized RNA is primarily mediated by the nucleotide salvage pathway. This pathway allows cells to recycle nucleobases and nucleosides from the breakdown of nucleic acids or from the extracellular environment, conserving energy that would otherwise be spent on de novo synthesis. Mammalian cells are capable of salvaging exogenous uracil and its analogs for incorporation into cellular RNA[1][2].

The key steps of this process are as follows:

-

Uptake: this compound from the cell culture medium is transported into the cytoplasm.

-

Conversion to Uridine-d2: this compound is converted to uridine-d2 by the enzyme uridine (B1682114) phosphorylase (UP).

-

Phosphorylation to UMP-d2: Uridine-d2 is then phosphorylated to uridine monophosphate-d2 (UMP-d2) by uridine-cytidine kinase (UCK).[2]

-

Further Phosphorylation: UMP-d2 is subsequently phosphorylated to uridine diphosphate-d2 (UDP-d2) and then to uridine triphosphate-d2 (UTP-d2) by nucleoside-diphosphate kinases.

-

RNA Synthesis: UTP-d2 serves as a substrate for RNA polymerases, which incorporate it into nascent RNA transcripts in place of endogenous uridine triphosphate (UTP).

This metabolic labeling approach effectively "time-stamps" newly transcribed RNA, allowing for its differentiation from the pre-existing RNA pool.[3][4]

Figure 1: this compound salvage pathway for RNA incorporation.

Quantitative Data on Isotopic Labeling

| Cell Line | Incubation Time (hours) | ¹⁵N Incorporation (%) |

| HeLa | 6 | 45 ± 6 |

| 12 | 75 ± 4 | |

| 24 | 91 ± 3 | |

| 48 | 96 ± 2 | |

| HEK293 | 6 | 55 ± 5 |

| 12 | 82 ± 4 | |

| 24 | 92 ± 3 | |

| 48 | 97 ± 2 | |

| A549 | 6 | 35 ± 7 |

| 12 | 60 ± 6 | |

| 24 | 80 ± 5 | |

| 48 | 88 ± 4 |

Table 1: Time-Course of ¹⁵N₂-Uracil Incorporation in Different Cell Lines (at 100 µM). Data is representative of typical stable isotope labeling experiments.[5]

Experimental Protocols

The following sections provide detailed methodologies for the metabolic labeling of RNA with this compound and subsequent analysis.

Metabolic Labeling of Mammalian Cells with this compound

This protocol outlines the steps for labeling RNA in mammalian cell culture.

-

Cell Seeding: Seed mammalian cells in appropriate culture vessels and grow to 70-80% confluency. For optimal labeling, ensure cells are in the logarithmic growth phase.[5][6]

-

Media Preparation: Prepare fresh culture medium. If possible, use a uracil-free medium formulation to reduce competition from unlabeled uracil.[5] The labeling medium should be supplemented with dialyzed fetal bovine serum to minimize the concentration of unlabeled uracil.[6]

-

Labeling: Aspirate the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and replace it with the pre-warmed labeling medium containing the desired concentration of this compound (e.g., 100 µM).[5][6]

-

Incubation: Incubate the cells for the desired labeling period (e.g., 24-72 hours) under standard culture conditions (37°C, 5% CO₂).[5][6]

-

Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS before proceeding to RNA extraction.[5]

RNA Extraction and Quality Control

-

RNA Extraction: Extract total RNA using a standard protocol, such as with TRIzol reagent or a commercial kit. It is crucial to perform all steps under RNase-free conditions.[7]

-

Quality Control: Assess the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of approximately 2.0 is indicative of pure RNA.[6] RNA integrity can be further assessed by gel electrophoresis.

RNA Hydrolysis and Sample Preparation for Mass Spectrometry

-

Enzymatic Digestion to Nucleosides:

-

In a sterile microcentrifuge tube, combine 1-5 µg of total RNA.

-

Add a nuclease P1-based digestion buffer and incubate at 37°C for 2-4 hours to digest the RNA into 5'-mononucleotides.

-

Add a bacterial alkaline phosphatase and continue incubation at 37°C for an additional 1-2 hours to dephosphorylate the nucleotides into nucleosides.[7]

-

-

Sample Cleanup: Desalt the digested sample using a suitable method, such as solid-phase extraction, before LC-MS/MS analysis.[6]

LC-MS/MS Analysis for this compound Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying stable isotope-labeled nucleosides due to its high sensitivity and specificity.[7]

-

Chromatography: Use a reverse-phase C18 column with a gradient elution, for example, starting with a high aqueous mobile phase (e.g., 0.1% formic acid in water) and ramping up the organic mobile phase (e.g., acetonitrile).[7]

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific mass transitions for unlabeled uracil and this compound.

-

Expected Mass Transitions:

-

Unlabeled Uracil: The protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of 113.1. A common fragmentation pathway involves the neutral loss of isocyanic acid (HNCO), resulting in a major product ion at m/z 70.0. The transition to monitor would be 113.1 → 70.0.[7]

-

This compound: The [M+H]⁺ will be at m/z 115.1. The corresponding product ion after neutral loss will also be shifted by 2 Da. The transition to monitor would be 115.1 → 72.0.

-

-

-

Data Analysis:

-

Generate a calibration curve using standards of known concentrations of unlabeled and this compound.[7]

-

Calculate the percentage of this compound incorporation by determining the ratio of the peak areas of the labeled and unlabeled uracil.

-

Figure 2: Experimental workflow for this compound labeling and analysis.

Troubleshooting and Optimization

Low incorporation of deuterated uracil can be a common issue. The following diagram outlines a troubleshooting workflow to identify and resolve potential problems.

Figure 3: Troubleshooting workflow for low this compound incorporation.

High concentrations of uracil analogs can sometimes be cytotoxic. It is recommended to perform a dose-response experiment to determine the optimal concentration that provides efficient labeling without compromising cell viability.[5] A trypan blue exclusion assay can be used to assess cell viability during the labeling experiment.[5]

References

- 1. An optimized chemical-genetic method for cell-specific metabolic labeling of RNA | Springer Nature Experiments [experiments.springernature.com]

- 2. An optimized chemical-genetic method for cell-specific metabolic labeling of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photo-controlled cell-specific metabolic labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

In-Depth Technical Guide to the Physical and Chemical Characteristics of Deuterated Uracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of deuterated uracil (B121893). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations to support advanced research and application. The strategic replacement of hydrogen with deuterium (B1214612) in the uracil molecule offers unique advantages in various scientific disciplines, most notably in altering pharmacokinetic profiles of therapeutic agents and as internal standards in quantitative analyses.

Core Physical and Chemical Properties

Deuteration, the substitution of a hydrogen atom (¹H) with its heavier isotope deuterium (²H or D), modifies the physicochemical properties of uracil in subtle yet significant ways. These modifications primarily stem from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can influence metabolic stability and reaction kinetics.

Table 1: Molecular Properties of Uracil and Deuterated Isotopologues

| Property | Uracil (Non-deuterated) | Uracil-d1 | Uracil-d2 (5,6-D₂) | Uracil-d4 |

| Molecular Formula | C₄H₄N₂O₂ | C₄H₃DN₂O₂ | C₄H₂D₂N₂O₂[1] | C₄D₄N₂O₂ |

| Molecular Weight ( g/mol ) | 112.09[2] | 113.09 | 114.10[1][3] | 116.12 |

| Exact Mass (Da) | 112.0273 | 113.0336 | 114.0399 | 116.0524 |

| Isotopic Purity (%) | Not Applicable | Typically >98% | >98%[1] | Typically >98% |

| Appearance | White to off-white solid[3] | White to off-white solid | White to off-white solid[3] | White to off-white solid |

Table 2: Thermal and Solubility Properties

| Property | Uracil (Non-deuterated) | Deuterated Uracil |

| Melting Point (°C) | >300 (decomposes)[4] | While specific data for deuterated uracil is not readily available, it is expected to be very similar to non-deuterated uracil due to the minor influence of deuteration on intermolecular forces governing melting point. |

| Solubility in Water | 3600 mg/L (at 25 °C)[2] | Expected to have similar solubility to non-deuterated uracil. |

| Solubility in Organic Solvents | Soluble in hot water, DMSO (approx. 50 mg/ml), and dimethyl formamide (B127407) (approx. 60 mg/ml). Slightly soluble in ethanol (B145695) (approx. 0.8 mg/ml).[4][5] | Expected to have similar solubility profiles in organic solvents as non-deuterated uracil. |

Spectroscopic Characterization

Spectroscopic techniques are fundamental for confirming the identity, purity, and structural integrity of deuterated uracil.

Table 3: Key Spectroscopic Data

| Technique | Uracil (Non-deuterated) | Deuterated Uracil |

| ¹H NMR (DMSO-d₆) | Signals corresponding to protons at positions 5 and 6 of the pyrimidine (B1678525) ring. | Absence or significant reduction of signals at the deuterated positions (e.g., 5 and 6 for this compound), confirming successful deuteration.[6] |

| ²H NMR | No signal. | Direct observation of deuterium signals at the labeled positions. |

| ¹³C NMR (DMSO-d₆) | Characteristic chemical shifts for the four carbon atoms of the pyrimidine ring.[7] | Minimal changes in chemical shifts compared to the non-deuterated form. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to its molecular weight. | Molecular ion peak shifted by the number of deuterium atoms incorporated, allowing for the determination of isotopic enrichment.[6] |

| Infrared (IR) Spectroscopy | Characteristic vibrational bands for N-H, C-H, C=O, and ring stretching modes. | Shifts in vibrational frequencies, particularly those involving the deuterated C-H bonds, to lower wavenumbers due to the increased mass of deuterium.[8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate synthesis and analysis of deuterated uracil.

Synthesis of Deuterated Uracil

The synthesis of deuterated uracil can be achieved through various methods, including acid-catalyzed H/D exchange reactions or by using deuterated starting materials in a de novo synthesis pathway.

Example Protocol: Acid-Catalyzed H/D Exchange

-

Reaction Setup: Dissolve non-deuterated uracil in a deuterated acid, such as D₂SO₄ or DCl in D₂O.

-

Heating: Heat the mixture under reflux for a specified period to facilitate the exchange of protons at the C5 and C6 positions with deuterium from the solvent.

-

Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them using ¹H NMR to observe the disappearance of the proton signals at the target positions.

-

Work-up: After completion, neutralize the reaction mixture with a suitable base (e.g., NaOD in D₂O).

-

Purification: Isolate the deuterated uracil product by crystallization or chromatography.

-

Characterization: Confirm the structure and isotopic purity of the final product using mass spectrometry and NMR spectroscopy.

Mass Spectrometry for Isotopic Purity Assessment

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic purity of deuterated compounds.

Protocol for LC-HRMS Analysis: [6]

-

Standard Preparation: Prepare a solution of the deuterated uracil standard in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of approximately 1 µg/mL.[6]

-

Chromatography:

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

-

Analysis: Acquire full scan mass spectra.

-

-

Data Analysis:

-

Identify the ion signals corresponding to the unlabeled (d0), partially labeled (d1), and fully labeled (d2, d3, etc.) species in the mass spectrum of the chromatographic peak.[6]

-

Calculate the isotopic purity by determining the relative abundance of the desired deuterated isotopologue compared to the sum of all isotopologues.

-

NMR Spectroscopy for Structural Confirmation

NMR spectroscopy is essential for confirming the position of deuterium labeling and the overall structural integrity of the molecule.

Protocol for ¹H and ²H NMR Analysis: [6]

-

Sample Preparation: Dissolve a sufficient amount of the deuterated uracil in a suitable deuterated solvent (e.g., DMSO-d₆).[6]

-

¹H NMR Analysis:

-

Acquire a standard ¹H NMR spectrum.

-

Integrate the signals corresponding to the remaining protons on the uracil ring and compare them to a known internal standard to quantify the degree of deuteration. The absence or significant reduction of signals at specific positions confirms successful labeling.[6]

-

-

²H NMR Analysis:

-

Acquire a ²H NMR spectrum.

-

This directly observes the deuterium nuclei, providing unambiguous confirmation of the labeling sites.[6]

-

Visualizing Workflows and Relationships

The following diagrams illustrate key experimental workflows and the logical relationships in the application of deuterated uracil.

Applications in Drug Development and Research

The primary application of deuterated uracil in drug development is to leverage the kinetic isotope effect. The increased strength of the C-D bond can slow down metabolic processes that involve the cleavage of this bond, leading to:

-

Improved Pharmacokinetic Profiles: Slower metabolism can result in a longer half-life, reduced clearance, and increased overall drug exposure.

-

Reduced Toxic Metabolites: If a toxic metabolite is formed through the cleavage of a C-H bond, deuteration at that site can reduce its formation.

-

Enhanced Therapeutic Efficacy: By maintaining therapeutic concentrations for longer periods, the efficacy of a drug may be improved.

Deuterated uracil and its derivatives also serve as indispensable internal standards for quantitative bioanalysis using mass spectrometry.[9] Their chemical similarity to the non-deuterated analyte ensures they behave almost identically during sample preparation and chromatographic separation, while their mass difference allows for distinct detection, enabling accurate and precise quantification.[9]

References

- 1. Uracil (5,6-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-8502-0.1 [isotope.com]

- 2. Uracil | C4H4N2O2 | CID 1174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Uracil CAS#: 66-22-8 [chemicalbook.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00362H [pubs.rsc.org]

- 8. lookchem.com [lookchem.com]

- 9. benchchem.com [benchchem.com]

Safety and handling guidelines for Uracil-d2

An In-depth Technical Guide to the Safe Handling and Use of Uracil-d2

This guide provides comprehensive safety and handling information for this compound, tailored for researchers, scientists, and drug development professionals. It includes detailed physical and chemical properties, safety protocols, and experimental guidelines.

Chemical and Physical Properties